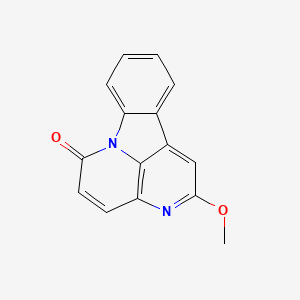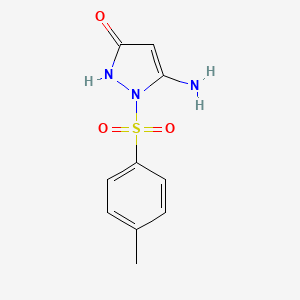
5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazolone core, which is a common structural motif in various biologically active molecules. The presence of the sulfonyl group attached to the benzene ring enhances its chemical reactivity and potential for forming derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one typically involves a multi-step process:
Formation of the Pyrazolone Core: The initial step involves the cyclization of a hydrazine derivative with an appropriate β-keto ester or diketone under acidic or basic conditions to form the pyrazolone ring.
Sulfonylation: The pyrazolone intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the sulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Sulfides and thiols.
Substitution Products: Various substituted pyrazolones with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives that can be studied for their chemical properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural similarity to known pharmacophores makes it a candidate for drug discovery and development, particularly in the search for new anti-inflammatory, analgesic, and antimicrobial agents.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The sulfonyl group is known to enhance the bioavailability and metabolic stability of drugs, making this compound a valuable scaffold for medicinal chemistry.
Industry
In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its ability to form stable complexes with metals also makes it useful in catalysis and material science.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. The amino and sulfonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The pyrazolone core can interact with various biological pathways, influencing processes such as inflammation, pain signaling,
Properties
IUPAC Name |
3-amino-2-(4-methylphenyl)sulfonyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-2-4-8(5-3-7)17(15,16)13-9(11)6-10(14)12-13/h2-6H,11H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQYZJGZHOOVEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=O)N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4R)-2,3,4-tris[(4-chlorophenyl)methoxy]pentane-1,5-diamine](/img/structure/B1246256.png)
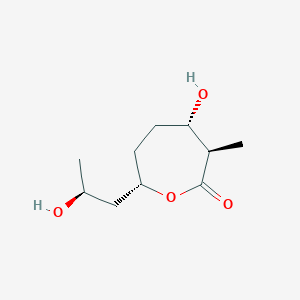
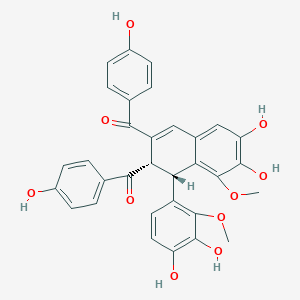

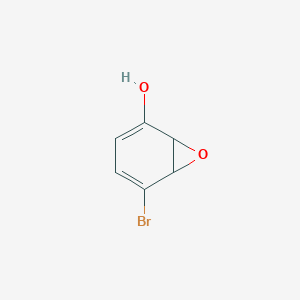
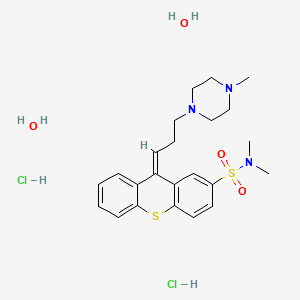

![(E)-but-2-enedioic acid;N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]-2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B1246267.png)
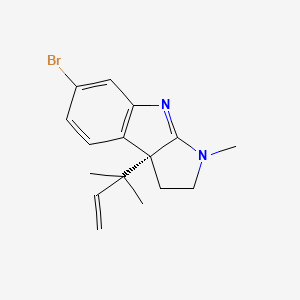
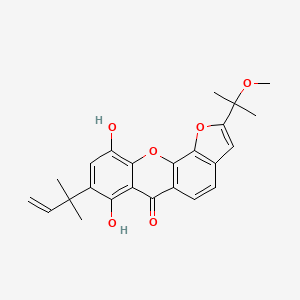
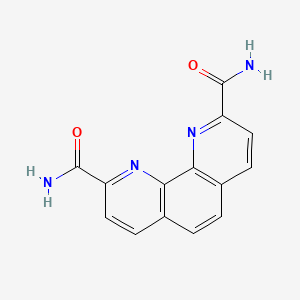
![(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1246274.png)
